molecular formula C12H10BrNO B2596834 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole CAS No. 2389009-27-0

8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole

Cat. No.: B2596834
CAS No.: 2389009-27-0
M. Wt: 264.122
InChI Key: QTFUDXNGWDDBNH-UHFFFAOYSA-N
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Description

8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole, also known as BDBO, is an organic compound that belongs to the class of benzo[b][1,4]oxazine derivatives. It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .


Molecular Structure Analysis

The molecular formula of this compound is C12H10BrNO and its molecular weight is 264.122. Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used in the synthesis of various biological materials . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research has been conducted on efficient synthetic methods for benzoxazole derivatives, which are crucial for developing compounds with potential biological and material applications. For instance, copper-catalyzed intramolecular O-arylation has been identified as a simple and efficient method for synthesizing a wide range of 2-substituted benzoxazoles, highlighting the versatility and efficiency of this synthetic approach (Fengtian Wu et al., 2014). Another study outlines the ligand-free copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles, demonstrating a general, efficient, and environmentally friendly methodology (P. Saha et al., 2009).

Biological Activities

Several benzoxazole derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. For example, certain halogenatedphenyl benzoxazole-5-carboxylic acids exhibited significant anti-inflammatory and cytotoxic activities, suggesting their potential as therapeutic agents (Sumit Thakral et al., 2022). Another research focused on the synthesis and evaluation of benzoxazole derivatives as potential antidepressants, revealing compounds with high affinities for serotonin receptors and marked antidepressant-like activities in animal models (Songlin Wang et al., 2014).

Material Science Applications

Benzoxazole derivatives have also found applications in material science, particularly in the development of new polymers and nanocomposites. A study on the synthesis of novel dihydrobenzisoxazoles bearing the 2-aminothiazole moiety and the evaluation of the antiproliferative activity of their acylated derivatives highlights the potential of these compounds in anticancer drug development (Yu. A. Piven et al., 2021). Furthermore, the efficient one-step synthesis of benzazoles in aqueous media presents an environmentally friendly approach to producing these compounds, which could have implications for various industrial applications (H. Z. Boeini et al., 2009).

Mechanism of Action

Benzoxazole derivatives have gained a lot of importance in the past few years due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . With the increasing demand to develop newer antimicrobial agents and the need for developing new chemical entities to treat cancer, the study and development of benzoxazole derivatives like 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole are expected to continue .

Properties

IUPAC Name

8-bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-7-14-12-10-6-9(13)4-2-8(10)3-5-11(12)15-7/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFUDXNGWDDBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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